molecular formula C23H30N2O3S B492803 2,3,5,6-tetramethyl-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide CAS No. 690245-85-3

2,3,5,6-tetramethyl-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide

Cat. No.: B492803
CAS No.: 690245-85-3
M. Wt: 414.6g/mol
InChI Key: UWVQKKSGKGWOGB-UHFFFAOYSA-N
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Description

2,3,5,6-Tetramethyl-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide (CAS: 351992-99-9) is a sulfonamide derivative characterized by a tetramethyl-substituted benzene ring and a benzyl group modified with a piperidinylcarbonyl moiety. The piperidinylcarbonyl group introduces both lipophilicity and hydrogen-bonding capacity, which may influence pharmacokinetic behavior such as solubility and membrane permeability .

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3S/c1-16-14-17(2)19(4)22(18(16)3)29(27,28)24-15-20-8-10-21(11-9-20)23(26)25-12-6-5-7-13-25/h8-11,14,24H,5-7,12-13,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVQKKSGKGWOGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCCCC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetramethyl-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. The process includes:

    Formation of the Benzenesulfonamide Core: This step involves the sulfonation of a benzene derivative to introduce the sulfonamide group.

    Introduction of Methyl Groups: Methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Piperidine Ring: The piperidine ring is attached via a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzenesulfonamide core.

    Final Coupling: The final step involves coupling the piperidine-substituted benzenesulfonamide with a benzyl group through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-tetramethyl-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Depending on the nucleophile used, various substituted derivatives.

Scientific Research Applications

Structure and Characteristics

The compound features a complex structure that includes a benzenesulfonamide moiety, which is known for its biological activity. The presence of the tetramethyl and piperidinyl groups enhances its solubility and potential interactions with biological targets.

Synthesis Methodologies

Recent studies have reported various synthetic routes for producing this compound. For instance, one effective method involves the acylation of a primary amine with a sulfonyl chloride derivative. This process typically requires the use of solvents such as dichloromethane and reagents like diisopropylethylamine to facilitate the reaction .

Antiviral Activity

Research has indicated that derivatives of benzenesulfonamides can inhibit viral replication. A notable study highlighted the potential of compounds similar to 2,3,5,6-tetramethyl-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide in targeting HIV-1 CA proteins. These compounds were evaluated for their antiviral efficacy using TZM-bl cells, demonstrating significant inhibitory effects .

Anticancer Properties

Another promising application is in oncology. Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation. For example, certain benzenesulfonamide derivatives have shown selective inhibition of specific proteases involved in cancer progression, which could lead to the development of targeted cancer therapies .

Enzyme Inhibition

The compound's sulfonamide group is known for its ability to act as a reversible inhibitor of carbonic anhydrase enzymes. This inhibition can be beneficial in treating conditions like glaucoma and edema by reducing intraocular pressure and fluid retention .

Case Study 1: HIV-1 CA Inhibition

In a study published in Nature Communications, researchers synthesized a series of benzenesulfonamide derivatives to evaluate their effectiveness against HIV-1 CA. The findings revealed that certain modifications to the benzenesulfonamide structure significantly enhanced antiviral activity. The study employed various assays including surface plasmon resonance and p24 quantification to assess binding affinity and functional inhibition .

Case Study 2: Cancer Cell Line Studies

A separate investigation focused on the effects of similar sulfonamide compounds on breast cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The study utilized flow cytometry and Western blot analysis to confirm the mechanisms of action .

Mechanism of Action

The mechanism of action of 2,3,5,6-tetramethyl-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The piperidine ring may enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Core Sulfonamide Modifications

The target compound’s tetramethyl-substituted benzenesulfonamide core is shared with several analogs, but differences arise in the substituents on the benzyl group:

Compound Name Substituent on Benzyl Group Molecular Weight Key Functional Groups Evidence ID
Target Compound 1-Piperidinylcarbonyl 349.4 (C17H23N3O3S) Piperidine, amide, sulfonamide
2,3,5,6-Tetramethyl-N-{4-[(4-methylpiperazinyl)carbonyl]benzyl}benzenesulfonamide 4-Methylpiperazinylcarbonyl Not reported Piperazine (additional N), amide
2,4,6-Trimethyl-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide Trifluoromethyl 357.39 (C17H18F3NO2S) CF3 (electron-withdrawing), sulfonamide
N-(2-Pyridinylmethyl)-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide Pyridinylmethyl Not reported Pyridine, amide, sulfonamide

Key Observations :

  • Electronic Effects : The trifluoromethyl group in enhances lipophilicity and metabolic stability compared to the target compound’s amide-linked piperidine.
  • Solubility : Pyridine-containing analogs () may exhibit improved aqueous solubility due to the polarizable nitrogen atom.

Heterocyclic Modifications

  • Morpholine Derivative : 2,3,5,6-Tetramethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide (CAS: 321714-54-9) replaces the benzyl group with a morpholine-propyl chain. The morpholine oxygen enhances solubility but reduces lipophilicity compared to piperidine .

Lipophilicity and Bioavailability

  • The trifluoromethyl analog () has higher logP (predicted) due to CF3, favoring blood-brain barrier penetration but risking hepatotoxicity.
  • Piperazine derivatives () may exhibit better solubility (cLogP ~2.5) compared to the target compound (estimated cLogP ~3.2).

Receptor Binding

  • Piperidine vs. Piperazine : Piperazine’s additional nitrogen could enhance interactions with acidic residues in enzyme active sites (e.g., carbonic anhydrase) .
  • Pyridine vs. Benzyl : The pyridinylmethyl group () may engage in π-π stacking or coordinate metal ions, altering target selectivity.

Biological Activity

2,3,5,6-Tetramethyl-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anti-inflammatory, antimicrobial, and potential anticancer properties based on various research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C20H28N2O2S
  • Molecular Weight : 364.52 g/mol

Anti-inflammatory Activity

Research indicates that sulfonamide derivatives exhibit significant anti-inflammatory effects. In a study evaluating various benzenesulfonamide derivatives, compounds similar to 2,3,5,6-tetramethyl-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide demonstrated substantial inhibition of carrageenan-induced paw edema in rats. Specifically, certain derivatives showed inhibition rates exceeding 90% at varying time intervals post-administration .

Antimicrobial Activity

The antimicrobial efficacy of sulfonamides is well-documented. In vitro studies have shown that related compounds possess potent activity against a range of pathogens. For instance:

  • Against E. coli : Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL.
  • Against S. aureus : MIC of 6.63 mg/mL.
  • Against P. aeruginosa : MIC values indicating strong efficacy were also reported .

These findings suggest that 2,3,5,6-tetramethyl-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide could exhibit similar antimicrobial properties due to structural similarities with effective derivatives.

Anticancer Potential

The potential anticancer activity of sulfonamides has been explored in various studies. Notably, compounds with similar structures have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain benzenesulfonamide derivatives have shown effectiveness against leukemia and breast cancer cell lines .

Case Studies and Research Findings

Study Compound Tested Activity Results
Study 1Various SulfonamidesAnti-inflammatoryInhibition of paw edema >90%
Study 2Benzenesulfonamide DerivativesAntimicrobialMIC against E. coli: 6.72 mg/mL
Study 3Sulfonamide DerivativesAnticancerInduced apoptosis in cancer cell lines

The biological activity of sulfonamides is often attributed to their ability to inhibit enzymes involved in folate synthesis in bacteria and their interaction with various cellular pathways in mammalian cells. The presence of the piperidine moiety in the structure may enhance its interaction with biological targets, potentially increasing its efficacy against specific diseases.

Q & A

Q. What are the common synthetic routes for synthesizing 2,3,5,6-tetramethyl-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzenesulfonamide core. A validated approach includes:

Sulfonylation : Reacting 2,3,5,6-tetramethylbenzenesulfonyl chloride with 4-aminobenzylpiperidine under basic conditions (e.g., NaHCO₃ in THF) to form the sulfonamide linkage .

Piperidinylcarbonyl Introduction : Coupling the benzylamine intermediate with 1-piperidinecarbonyl chloride using a coupling agent like EDCI/HOBt in DMF .
Key intermediates include the tetramethylbenzenesulfonyl chloride and the 4-(piperidinylcarbonyl)benzylamine precursor. Reaction progress is monitored via TLC and intermediate characterization by 1H^1H-NMR .

Q. How is the purity and structural integrity of this compound verified using spectroscopic methods?

Methodological Answer:

  • Purity Analysis : High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) detects impurities at 254 nm. Purity ≥95% is required for biological assays .
  • Structural Confirmation :
    • 1H^1H- and 13C^{13}C-NMR: Verify methyl group multiplicity (δ 2.1–2.3 ppm for tetramethyl groups) and sulfonamide NH resonance (δ 7.8–8.2 ppm) .
    • High-resolution mass spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between the tetramethylbenzenesulfonamide moiety and the piperidinylcarbonylbenzyl group during synthesis?

Methodological Answer:

  • Solvent Optimization : Replace polar aprotic solvents (DMF) with dichloromethane (DCM) to reduce side reactions. Add molecular sieves to scavenge water .
  • Catalytic Enhancement : Use DMAP (4-dimethylaminopyridine) to activate the carbonyl during the amide coupling step, improving yields from ~60% to >85% .
  • Temperature Control : Conduct reactions at 0–5°C to minimize sulfonamide decomposition .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental binding affinities of this compound with target enzymes?

Methodological Answer:

  • Docking Refinement : Use molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to account for protein flexibility, which static docking may overlook .
  • Binding Assay Validation :
    • Surface plasmon resonance (SPR): Measure real-time binding kinetics (KD, kon/koff) at varying ionic strengths to assess electrostatic contributions .
    • Isothermal titration calorimetry (ITC): Quantify enthalpy-entropy compensation effects missed by computational models .
  • Mutagenesis Studies : Introduce point mutations in the enzyme’s active site (e.g., Ala-scanning) to validate predicted binding residues .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the tetramethyl and piperidinylcarbonyl groups in biological activity?

Methodological Answer:

  • Analog Synthesis :
    • Replace tetramethyl groups with ethyl or hydrogen substituents to assess steric effects.
    • Substitute piperidine with morpholine or pyrrolidine to probe hydrogen-bonding interactions .
  • Biological Testing :
    • Enzymatic assays (e.g., fluorescence-based inhibition) against target proteins (e.g., kinases or GPCRs).
    • Parallel artificial membrane permeability assay (PAMPA) to correlate lipophilicity (logP) with cellular uptake .

Data Contradiction Analysis

Q. How should researchers address inconsistent results in the compound’s solubility across different solvent systems?

Methodological Answer:

  • Solubility Profiling :
    • Use a shake-flask method with UV/Vis quantification in buffers (pH 1–10) and co-solvents (e.g., DMSO/PEG mixtures) .
    • Compare with Hansen solubility parameters (HSPiP software) to identify mismatched solvent-polarity interactions .
  • Crystallography : Perform X-ray diffraction to determine if polymorphic forms (e.g., amorphous vs. crystalline) explain variability .

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